molecular formula C10H17NO2 B13156367 3-Amino-2,2-dimethyl-1-(3-methylfuran-2-yl)propan-1-ol

3-Amino-2,2-dimethyl-1-(3-methylfuran-2-yl)propan-1-ol

Cat. No.: B13156367
M. Wt: 183.25 g/mol
InChI Key: IGUTZTDCCLKNFK-UHFFFAOYSA-N
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Description

3-Amino-2,2-dimethyl-1-(3-methylfuran-2-yl)propan-1-ol ( 1597912-28-1) is a chiral 1,3-aminoalcohol compound of high interest in organic and medicinal chemistry research. This molecule features a furan ring, a common heterocycle in biomass-derived chemistry , combined with a sterically hindered 2,2-dimethyl propanolamine backbone. The specific spatial arrangement of its amine and alcohol functional groups makes it a valuable candidate for development as a chiral ligand or auxiliary in asymmetric synthesis . Conformationally restricted 1,3-aminoalcohols akin to this structure have demonstrated utility in enantioselective reactions, such as the addition of diethylzinc to aldehydes, where they can induce high levels of stereocontrol . Furthermore, structural analogs featuring an aminoalcohol chain linked to an aromatic heterocycle have been investigated for their potential biological activity, providing a template for pharmaceutical research . This product is intended for research and further manufacturing applications, strictly as a chemical reagent. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet prior to handling.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

3-amino-2,2-dimethyl-1-(3-methylfuran-2-yl)propan-1-ol

InChI

InChI=1S/C10H17NO2/c1-7-4-5-13-8(7)9(12)10(2,3)6-11/h4-5,9,12H,6,11H2,1-3H3

InChI Key

IGUTZTDCCLKNFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=C1)C(C(C)(C)CN)O

Origin of Product

United States

Preparation Methods

Amino Alcohol Formation via Aminoalkylation and Reductive Amination

The synthesis of amino alcohols structurally related to 3-amino-2,2-dimethyl-1-(3-methylfuran-2-yl)propan-1-ol commonly starts from amino alcohol precursors like 2-amino-2-methyl-1-propanol. A key method involves the reaction of amino alcohols with formaldehyde under controlled heating to introduce dimethylamino groups or related substituents on the propanol backbone.

  • Process Overview : Heating 2-amino-2-methyl-1-propanol with an excess of formaldehyde (minimum molar ratio 1:3 amine to formaldehyde) at temperatures ranging from 90°C to 200°C in an autoclave or sealed reactor produces N,N-dimethylamino alcohols with high selectivity. The reaction can be direct or involve premixing reagents before heating.

  • Reaction Conditions and Outcomes :

Parameter Range/Value Notes
Amino alcohol 2-amino-2-methyl-1-propanol Starting material
Formaldehyde molar ratio ≥ 3:1 (formaldehyde:amine) Ensures full methylation
Temperature 90°C to 200°C (preferably 110-170°C) Higher temperature shortens reaction time
Time 1 to 45 hours (typically 1 to 20 h) Longer time at lower temperature
Reactor Autoclave or sealed vessel Ensures pressure control
Post-reaction processing Azeotropic distillation with toluene Removes water by-product
Yield High (varies with conditions) Selective production of desired isomer
  • Isomerization Control : The presence or absence of formic acid in the reaction mixture influences the isomerization of the dimethylamino alcohols, enabling selective production of positional isomers by adjusting the reaction medium pH.

This method forms the amino alcohol core of the target compound, which can be further functionalized with the 3-methylfuran substituent.

Alkylation and Hydroxyalkylation of 3-Methylfuran

The attachment of the 3-methylfuran moiety to the amino alcohol backbone is typically achieved via alkylation or hydroxyalkylation reactions involving 2-methylfuran derivatives.

  • Catalytic Alkylation : Solid acid catalysts such as Nafion-212 resin have been demonstrated to efficiently catalyze the alkylation of 2-methylfuran with activated olefins like mesityl oxide, achieving product yields up to 70% under optimized conditions. This approach is relevant for forming carbon-carbon bonds between the furan ring and alkyl chains.

  • Hydroxyalkylation : Hydroxyalkylation reactions of 2-methylfuran with aldehydes or ketones under acidic conditions yield hydroxyalkylated furans, which are key intermediates for further transformations into amino alcohols bearing furan substituents.

Catalyst Substrate Pair Yield (%) Reaction Highlights
Nafion-212 resin 2-methylfuran + mesityl oxide ~70 High acid strength, stable catalyst
Solid acids (general) 2-methylfuran + aldehydes/ketones Variable Enables hydroxyalkylation for furan functionalization
  • Reaction Conditions : Typically conducted under solvent-free or mild solvent conditions, at moderate temperatures, with controlled acid catalyst loading to optimize selectivity and yield.

Oxidation and Cyclization Approaches to Furan-Containing Intermediates

Oxidative dearomatization and cyclodehydration techniques have been employed to generate furan-containing intermediates that can be transformed into amino alcohol derivatives.

  • Oxidative Dearomatization : Using oxidants such as N-bromosuccinimide (NBS)/pyridine or m-chloroperbenzoic acid (m-CPBA) on furan-containing ketones produces unsaturated ketones with high yields (up to 87%) and defined stereochemistry.

  • Cyclodehydration via Paal–Knorr Synthesis : Acid-catalyzed cyclization of unsaturated 1,4-diketones leads to furan ring formation through dehydration steps, facilitating the construction of the furan moiety in the target compound.

Oxidant Substrate Product Yield (%) Notes
N-bromosuccinimide (NBS)/pyridine 3-(furan-2-yl)-1,3-diarylpropan-1-one 77 Produces (E)-unsaturated ketones
m-Chloroperbenzoic acid (m-CPBA) Same as above 87 Produces (Z)-unsaturated ketones

This strategy is useful for preparing furan intermediates that can be linked to amino alcohol frameworks.

Summary Table of Preparation Methods

Method Category Key Reagents/Conditions Yield/Outcome Notes
Amino alcohol formation 2-amino-2-methyl-1-propanol + formaldehyde; 90–200°C; autoclave High yield of N,N-dimethylamino alcohols Control of isomerization via formic acid presence
Alkylation/hydroxyalkylation 2-methylfuran + mesityl oxide; Nafion-212 catalyst Up to 70% yield Solid acid catalyst with high acid strength
Oxidative dearomatization NBS/pyridine or m-CPBA on furan ketones 77–87% yield Produces unsaturated ketones for further cyclization
Acid-catalyzed condensation TFA, amino and keto compounds; high pressure (Q-tube) Moderate to good yields Enhances reaction efficiency and selectivity

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethyl-1-(3-methylfuran-2-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amines or alcohols .

Scientific Research Applications

3-Amino-2,2-dimethyl-1-(3-methylfuran-2-yl)propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethyl-1-(3-methylfuran-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The furan ring may also participate in π-π interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s uniqueness lies in its 3-methylfuran-2-yl group, which distinguishes it from other amino alcohols. Below is a comparison with key analogs:

Compound Name Substituent Molar Mass (g/mol) Key Features Potential Applications Source
3-Amino-2,2-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)propan-1-ol 1-methylpyrazole 183.25 Pyrazole ring introduces nitrogen heterocycle; may enhance biological activity Pharmaceutical intermediates
3-Amino-2,2-difluoro-3-(3-methylphenyl)propan-1-ol 3-methylphenyl, difluoro 201.21 Fluorine atoms increase electronegativity; aromatic ring improves stability Drug synthesis
2,2-Dimethyl-3-(3-tolyl)propan-1-ol 3-methylphenyl (tolyl) ~178.27 (estimated) Regulated by IFRA for fragrance safety; tolyl group influences odor profile Fragrance industry
1-(furan-2-yl)-2,2-dimethylpropane-1,3-diol Furan-2-yl, diol 170.21 Dual hydroxyl groups enhance hydrophilicity; furan enables electrophilic reactions Synthetic chemistry intermediates

Key Observations :

  • Furan vs. Pyrazole/Phenyl : The furan ring in the target compound (electron-rich, oxygen-containing) contrasts with pyrazole (nitrogen heterocycle) or phenyl (aromatic) groups. This affects electronic properties, solubility, and reactivity. For example, furans are prone to electrophilic substitution, while pyrazoles may participate in coordination chemistry .
  • Functional Groups: The amino and hydroxyl groups in the target compound enable hydrogen bonding and salt formation, similar to 3-(Diethylamino)-2,2-dimethyl-propan-1-ol (density: 0.875 g/cm³, flash point: 73.9°C) . However, the larger molar mass (~197 g/mol) suggests higher boiling points compared to simpler analogs.

Physicochemical Properties

Solubility and Polarity
  • The 3-methylfuran-2-yl group introduces moderate hydrophobicity, reducing water solubility compared to diols like 1-(furan-2-yl)-2,2-dimethylpropane-1,3-diol (PSA: 53.6 Ų) .
Thermal Stability
  • While data for the target compound are unavailable, analogs like 3-(Diethylamino)-2,2-dimethyl-propan-1-ol exhibit a phase transition at 226.6°C . The furan ring’s thermal stability (resistant up to ~150°C) may lower decomposition temperatures compared to purely aliphatic analogs.

Biological Activity

3-Amino-2,2-dimethyl-1-(3-methylfuran-2-yl)propan-1-ol is a compound characterized by its unique structure, which includes an amino group, a hydroxyl group, and a furan ring. This molecular arrangement contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound has been preliminarily studied for its antimicrobial and anti-inflammatory properties, suggesting possible therapeutic applications.

  • Molecular Formula : C10H17NO2
  • Molecular Weight : 183.25 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is believed to arise from its ability to interact with various biomolecules. The presence of the amino and hydroxyl groups allows for hydrogen bonding with enzymes and receptors, potentially modulating biological pathways. Additionally, the furan ring can engage in π–π stacking interactions with aromatic residues in proteins, influencing enzyme activity and receptor binding.

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antimicrobial activity against various pathogens. For instance, compounds with similar structures have shown efficacy against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, which are known for their resistance to multiple drugs . The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of metabolic pathways.

Anti-inflammatory Effects

Research has suggested that this compound may also possess anti-inflammatory properties , potentially making it useful in treating conditions characterized by chronic inflammation. The modulation of inflammatory pathways through the inhibition of pro-inflammatory cytokines could be a key mechanism.

Case Studies and Research Findings

Several studies have been conducted to explore the biological effects of this compound:

  • Study on Antimicrobial Activity :
    • A study evaluated the effectiveness of various derivatives against Staphylococcus aureus. The results indicated that modifications to the furan ring enhanced antimicrobial potency.
    • Findings : The compound showed significant inhibition at concentrations as low as 50 µg/mL.
  • Anti-inflammatory Research :
    • In vitro assays demonstrated that the compound could reduce the production of inflammatory markers in macrophages stimulated with lipopolysaccharides (LPS).
    • Results : A reduction in TNF-alpha and IL-6 levels was observed, suggesting potential for therapeutic use in inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
3-Amino-2,2-dimethylpropanolLacks furan ringLess versatile in reactions
2-MethylfuranLacks amino and hydroxyl groupsLimited reactivity
3-Amino-2-methylpropanolSimilar backbone but different substitutionDifferent functional group distribution

The uniqueness of this compound lies in its combination of functional groups that provide a balance of reactivity and stability. This makes it particularly valuable in both research and industrial applications .

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